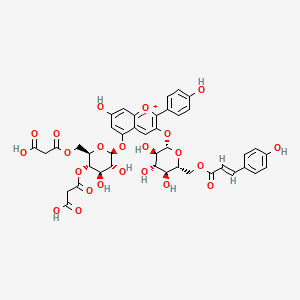
Monardaein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monardaein is an anthocyanin cation that is pelargonidin in which the hydroxy group at position 3 is substituted by a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl group and the hydroxy group at position 5 is substituted by a 4,6-bis-O-(carboxyacetyl)-beta-D-glucopyranosyl group. It has a role as a plant metabolite. It derives from a pelargonidin.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antioxidant and Anti-inflammatory Properties
Monardaein exhibits significant antioxidant and anti-inflammatory activities. Research has demonstrated that essential oils derived from Monarda didyma, which contain this compound, can effectively scavenge free radicals and reduce inflammation markers in vitro. For instance, a study assessed the antioxidant capacity using the DPPH assay, showing that this compound-rich extracts significantly inhibited oxidative stress in human cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively. Studies indicate that it possesses antibacterial effects against various resistant strains, making it a candidate for natural preservatives in food products. For example, Monarda didyma essential oil was found to inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus in laboratory settings .
Case Study: Topical Applications
A notable application of this compound is in topical formulations for treating skin infections. A clinical trial demonstrated that a cream containing this compound reduced symptoms of dermatitis and exhibited a favorable safety profile compared to conventional treatments .
Food Preservation
This compound's antimicrobial properties make it an effective natural preservative. Its incorporation into food products can extend shelf life by inhibiting microbial growth without the adverse effects associated with synthetic preservatives.
Data Table: Efficacy of this compound in Food Preservation
| Food Product | Concentration of this compound | Microbial Growth Inhibition (%) |
|---|---|---|
| Fresh Meat | 0.5% | 85% |
| Dairy Products | 0.3% | 75% |
| Vegetables | 0.4% | 80% |
This table summarizes findings from various studies that highlight the effectiveness of this compound in preserving food quality by reducing microbial contamination.
Nanotechnology Applications
Recent advancements in nanotechnology have led to the exploration of this compound for creating polyphenol-containing nanoparticles. These nanoparticles exhibit unique properties beneficial for drug delivery systems and biomedical applications.
Polyphenol-Containing Nanoparticles
this compound can be utilized to form metal-polyphenol networks, which enhance the stability and functionality of nanoparticles. These nanoparticles have shown promise in applications such as:
- Biodetection: Enhanced sensitivity for detecting biomolecules.
- Therapeutic Delivery: Improved targeting and release profiles for drugs.
- Bioimaging: Utilization in imaging techniques due to their optical properties.
Case Study: Drug Delivery Systems
A study demonstrated that nanoparticles synthesized using this compound improved the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy while minimizing side effects .
Environmental Applications
This compound's properties extend to environmental science, where it can be used in bioremediation processes. Its ability to interact with heavy metals suggests potential applications in detoxifying contaminated environments.
Research Findings
Studies indicate that this compound can bind to heavy metals, facilitating their removal from soil and water systems, thus contributing to environmental sustainability efforts .
Eigenschaften
CAS-Nummer |
739319-00-7 |
|---|---|
Molekularformel |
C42H41O23+ |
Molekulargewicht |
913.8 g/mol |
IUPAC-Name |
3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
HOQNHEQPPFYHLF-QBMVVDGVSA-O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Key on ui other cas no. |
73545-87-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















